Hexahydro-7,8a-methanopyrrolo[2,1-c][1,4]oxazine-3-carboxylic acid
CAS No.:
Cat. No.: VC17369780
Molecular Formula: C9H13NO3
Molecular Weight: 183.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13NO3 |
|---|---|
| Molecular Weight | 183.20 g/mol |
| IUPAC Name | 3-oxa-6-azatricyclo[6.1.1.01,6]decane-4-carboxylic acid |
| Standard InChI | InChI=1S/C9H13NO3/c11-8(12)7-4-10-3-6-1-9(10,2-6)5-13-7/h6-7H,1-5H2,(H,11,12) |
| Standard InChI Key | NCYZTCDXDVNMAT-UHFFFAOYSA-N |
| Canonical SMILES | C1C2CC13COC(CN3C2)C(=O)O |
Introduction
Hexahydro-7,8a-methanopyrrolo[2,1-c] oxazine-3-carboxylic acid is a complex organic compound belonging to the oxazine family. It features a unique bicyclic structure, consisting of a five-membered pyrrole ring fused to a six-membered oxazine ring, with a carboxylic acid functional group attached at the 3-position of the oxazine ring. This compound has garnered significant attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological disorders .
Synthesis
The synthesis of Hexahydro-7,8a-methanopyrrolo[2,1-c] oxazine-3-carboxylic acid typically involves multi-step organic reactions. Common methods include the manipulation of pyrrole and oxazine derivatives. Palladium or nickel catalysts are often used in hydrogenation steps to achieve the saturated hexahydro configuration. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing yield and purity.
Potential Applications
This compound has potential applications in several scientific domains, particularly in drug development for neurological disorders. Its unique structure and pharmacological properties make it a candidate for further investigation in medicinal chemistry.
Chemical Reactivity
The reactivity of Hexahydro-7,8a-methanopyrrolo[2,1-c] oxazine-3-carboxylic acid is influenced by its functional groups, including the carboxylic acid and the presence of nitrogen and oxygen heteroatoms. This allows for diverse reaction pathways, such as nucleophilic substitutions and electrophilic additions.
Comparison with Similar Compounds
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